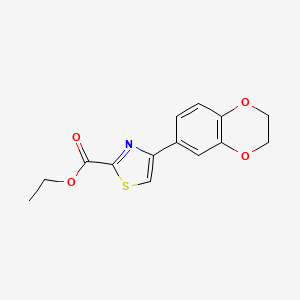

Ethyl 4-(6-benzodioxane)thiazole-2-carboxylate

Übersicht

Beschreibung

Ethyl 4-(6-benzodioxane)thiazole-2-carboxylate is a useful research compound. Its molecular formula is C14H13NO4S and its molecular weight is 291.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Ethyl 4-(6-benzodioxane)thiazole-2-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

This compound is synthesized through various chemical reactions involving thiazole and benzodioxane moieties. The synthetic pathways often include the formation of the thiazole ring followed by esterification with ethyl 2-carboxylate derivatives. The structural features of this compound contribute significantly to its biological activity, particularly its ability to interact with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. Its mechanism involves disruption of bacterial cell division and integrity, leading to cell death .

- Anticancer Properties : this compound has demonstrated potent antiproliferative effects against several cancer cell lines. For instance, it showed a notable reduction in viability of MDA-MB-231 (triple-negative breast cancer) cells with an IC50 value indicating strong cytotoxicity while sparing normal cells, thus suggesting a favorable therapeutic index .

- Antiviral Activity : Preliminary studies indicate that this compound may interfere with viral replication processes, although specific mechanisms remain to be fully elucidated. Its potential as an antiviral agent is being explored in the context of diseases such as hepatitis .

Structure-Activity Relationship (SAR)

The SAR studies on this compound reveal that modifications to the benzodioxane and thiazole rings can significantly impact its biological activity. Key findings include:

- Substituent Effects : Variations in substituents on the benzodioxane ring have been shown to enhance antibacterial and anticancer activities. For example, introducing electron-withdrawing groups increases potency against bacterial strains .

- Ring Modifications : Alterations in the thiazole structure can also lead to improved efficacy against cancer cell lines, highlighting the importance of electronic and steric factors in drug design .

Data Tables

| Biological Activity | Target Organism/Cell Line | IC50/EC50 Values | References |

|---|---|---|---|

| Antibacterial | MRSA | 5 µg/mL | |

| Antibacterial | ESBL E. coli | >100 µg/mL | |

| Anticancer | MDA-MB-231 | 0.126 µM | |

| Antiviral | Hepatitis B Virus | TBD |

Case Studies

- Antibacterial Efficacy : A study evaluated the compound's effectiveness against various Gram-positive bacteria. Results indicated that this compound inhibited bacterial growth significantly, especially against MRSA strains, leading researchers to suggest its potential use in treating resistant infections .

- Cytotoxicity Assessment : In vitro studies on human cancer cell lines demonstrated that this compound selectively induced apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells. This selectivity is crucial for developing safer anticancer therapies .

- In Vivo Studies : Preliminary animal studies have begun to assess the pharmacokinetics and safety profiles of this compound, showing promising results that warrant further investigation into its therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development:

Ethyl 4-(6-benzodioxane)thiazole-2-carboxylate has been investigated for its potential as a pharmaceutical agent. Its thiazole structure is associated with various biological activities, including anti-inflammatory and antimicrobial properties. Research indicates that compounds with thiazole derivatives can interact with biological targets such as enzymes and receptors, making them valuable in drug development .

Case Studies:

- Anti-inflammatory Activity: Studies have shown that thiazole derivatives exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This compound has been synthesized and tested in vitro for its ability to reduce inflammation markers in cell cultures.

- Antimicrobial Properties: The compound has also been evaluated for antimicrobial activity against various pathogens, demonstrating effectiveness comparable to established antibiotics .

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Suzuki-Miyaura Coupling: This reaction can be utilized to form biaryl compounds by coupling with boronic acids, enhancing the compound's utility in synthesizing complex organic molecules.

- Esterification Reactions: The carboxylic acid group can be modified through esterification, allowing the creation of derivatives with tailored properties for specific applications .

Material Science

Organic Electronics:

The compound's electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs). Its stability and photophysical properties can be optimized for use in electronic devices, contributing to advancements in display technologies .

Polymer Chemistry:

this compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. Research into polymer composites containing this compound indicates improved performance characteristics, making it valuable for industrial applications .

Analytical Applications

The compound is also used in analytical chemistry as a standard reference material for various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These techniques are essential for characterizing new compounds and confirming their structures during synthesis.

Summary Table of Applications

Eigenschaften

IUPAC Name |

ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c1-2-17-14(16)13-15-10(8-20-13)9-3-4-11-12(7-9)19-6-5-18-11/h3-4,7-8H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYUFDYTYRHMPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C2=CC3=C(C=C2)OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.